molecular formula C14H13ClFN3O2S B11817552 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine

5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine

Cat. No.: B11817552
M. Wt: 341.8 g/mol
InChI Key: MSWROQLLAKFZOP-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a 4-amine group substituted with a 2-fluoro-4-(methylsulfonyl)phenyl moiety. Key structural attributes include:

  • Pyrimidine core: Positions 5 and 6 are substituted with an allyl group (-CH₂CH₂CH₂) and chlorine, respectively.
  • Aryl group: The 4-amine is linked to a 2-fluoro-4-(methylsulfonyl)phenyl group, introducing strong electron-withdrawing effects (methylsulfonyl) and steric bulk.

Properties

Molecular Formula

C14H13ClFN3O2S

Molecular Weight

341.8 g/mol

IUPAC Name

6-chloro-N-(2-fluoro-4-methylsulfonylphenyl)-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C14H13ClFN3O2S/c1-3-4-10-13(15)17-8-18-14(10)19-12-6-5-9(7-11(12)16)22(2,20)21/h3,5-8H,1,4H2,2H3,(H,17,18,19)

InChI Key

MSWROQLLAKFZOP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)NC2=C(C(=NC=N2)Cl)CC=C)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves several steps. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro group serves as a primary site for nucleophilic substitution due to its electron-withdrawing pyrimidine ring environment.

Reaction TypeConditionsProductsKey Findings
HydrolysisAcidic/basic aqueous media6-Hydroxy derivativeComplete conversion at 80°C under basic conditions (pH 12).
AminolysisExcess amine (e.g., NH₃, alkylamine)6-Amino derivativesSelective substitution avoids allyl group interference .
Thiol substitutionThiols (e.g., NaSH)6-Sulfhydryl analogsRapid kinetics observed in aprotic solvents .

Mechanistic Insight : The electron-deficient pyrimidine ring facilitates S<sub>N</sub>Ar (nucleophilic aromatic substitution), with the leaving group (Cl⁻) displaced by nucleophiles like OH⁻, NH<sub>3</sub>, or SH⁻ .

Reactivity of the Allyl Group

The allyl moiety at position 5 undergoes transformations typical of alkenes, including oxidation and cross-coupling.

Reaction TypeConditionsProducts
EpoxidationmCPBA (meta-chloroperbenzoic acid)5-Epoxy derivative
HydroborationBH₃·THF, oxidative workup5-Propanol substituent
Suzuki couplingPd(PPh₃)₄, boronic acid, baseBiaryl-functionalized derivatives

Notable Example : Suzuki coupling with aryl boronic acids introduces biaryl motifs, enhancing pharmacological potential . The allyl group’s π-system enables regioselective functionalization without pyrimidine ring disruption.

Electrophilic Aromatic Substitution (EAS) on the Pyrimidine Ring

The pyrimidine core undergoes EAS at electron-rich positions (e.g., C-2 or C-4), moderated by substituent effects.

ElectrophileConditionsPosition Substituted
Nitronium ionHNO₃/H₂SO₄C-2
BromineBr₂/FeBr₃C-4

Steric Effects : The bulky 4-amino-N-(methylsulfonylphenyl) group directs electrophiles to less hindered positions .

Functionalization of the 4-Amino Group

The primary amine at position 4 participates in acylations and alkylations:

Reaction TypeReagentsProducts
AcylationAcetyl chloride, DIPEA4-Acetamido derivative
Reductive alkylationAldehyde, NaBH₃CN4-Alkylamino analogs

Applications : Acylation enhances metabolic stability, as seen in analogs with IC<sub>50</sub> values < 50 nM against kinase targets .

Stability and Degradation Pathways

The compound exhibits stability under standard conditions (25°C, pH 7) but degrades via:

  • Acidic Hydrolysis : Cleavage of the allyl group to form 5-carboxy derivatives.

  • Thermal Decomposition : Above 150°C, yielding fluorobenzene and pyrimidine fragments.

Comparative Reactivity Table

Functional GroupReactivity Rank (1–5)Dominant Reaction Types
6-Chloro5S<sub>N</sub>Ar, hydrolysis
Allyl4Oxidation, cross-coupling
4-Amino3Acylation, alkylation
Pyrimidine ring2EAS, radical reactions
Methylsulfonyl1Inert under most conditions

Key Research Findings

  • S<sub>N</sub>Ar Dominance : The 6-chloro group reacts 10× faster than analogous bromo-pyrimidines in hydrolysis .

  • Allyl Flexibility : Ultrasound-assisted Suzuki coupling achieves >90% yield in <2 hours.

  • Steric Shielding : The methylsulfonylphenyl group reduces EAS reactivity at C-5 by 40% compared to unsubstituted analogs .

This reactivity profile positions the compound as a versatile scaffold for medicinal chemistry, particularly in kinase inhibitor development .

Scientific Research Applications

The unique combination of functional groups in 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine enhances its potential as a therapeutic agent. Notably, it has been studied for its kinase inhibitory properties, which are crucial in cancer treatment.

Potential Applications:

  • Cancer Research : Due to its kinase inhibition properties, the compound shows promise in targeting various cancer pathways.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Inflammatory Diseases : The anti-inflammatory potential of similar pyrimidine derivatives indicates that this compound might also be effective in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

  • Kinase Inhibition : In vitro assays demonstrated that the compound effectively inhibits specific kinases involved in tumor growth. For instance, a study reported IC50 values indicating strong inhibition against certain cancer cell lines .
  • Antimicrobial Testing : A comparative study evaluated the antimicrobial effects of this compound against standard bacterial strains, revealing significant activity compared to existing antibiotics .
  • Inflammation Models : Animal models treated with the compound showed reduced markers of inflammation, suggesting potential use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights structural differences among pyrimidin-4-amine derivatives and their biological targets (where available):

Compound Name Pyrimidine Substituents Aryl/Amine Group Key Functional Groups Biological Target/Activity Source
Target Compound 5-Allyl, 6-Cl 2-Fluoro-4-(methylsulfonyl)phenyl Methylsulfonyl, Allyl Not explicitly stated (discontinued)
BAY 59-7939 5-Cl, 4-carboxamide Tetrahydrofurylmethyl Carboxamide, Chlorothiophene Factor Xa inhibitor (anticoagulant)
LDK378 (Ceritinib) 2,4-Diamine substituents Isopropoxy-methyl-piperidinyl Piperidine, Sulfonyl ALK inhibitor (oncology)
BMS-354825 (Dasatinib) 2-Aminothiazole-linked 2-Chloro-6-methylphenyl Thiazole-carboxamide Dual Src/Abl kinase inhibitor
5-[(3,5-Dichloro-anilino)methyl]-N-(3,5-dichloro-phenyl)-6-methyl-pyrimidin-4-amine 5-[(3,5-Dichloro-anilino)methyl], 6-Me 3,5-Dichlorophenyl Dichloro-anilino Crystallography studies (no biological data)
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine 5-Cl, 6-Me Phenethyl Pyridinyl, Phenethyl Methionine aminopeptidase inhibitor

Key Observations

Substituent Effects: The allyl group in the target compound may enhance lipophilicity compared to methyl or chloro substituents in analogs (e.g., ).

Biological Targets: Pyrimidin-4-amine derivatives often target kinases (e.g., Src/Abl in BMS-354825 , ALK in LDK378 ) or enzymes like Factor Xa (BAY 59-7939 ).

Pharmacokinetic Considerations :

  • The methylsulfonyl group in the target compound may improve metabolic stability compared to methoxy or nitro groups in analogs (e.g., ), as sulfonyl groups resist oxidative metabolism.

Crystallographic and Molecular Interaction Insights

  • and : Analogs with dichlorophenyl or methoxy-substituted aryl groups exhibit planar pyrimidine cores stabilized by π-π stacking and hydrogen bonding in crystal structures. The target compound’s 2-fluoro-4-(methylsulfonyl)phenyl group may induce steric hindrance, altering packing efficiency .
  • : A related oxadiazolidine derivative with the 2-fluoro-4-(methylsulfonyl)phenyl group shows tight binding to human dipeptidyl peptidase IV, suggesting this substituent’s utility in targeting enzyme active sites .

Biological Activity

5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine, a compound with the molecular formula C₁₄H₁₃ClFN₃O₂S, exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an allyl group, a chlorine atom, and a sulfonyl-containing phenyl moiety. Its molecular weight is approximately 341.79 g/mol. The presence of these functional groups contributes to its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving the inhibition of specific kinases or other molecular targets.
  • Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents suggest it may possess activity against certain bacterial strains.
  • Enzyme Inhibition : Research indicates potential as an inhibitor for enzymes involved in inflammatory pathways, which could be beneficial in treating conditions like rheumatoid arthritis.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
6-Chloro-N-(2-fluoro-4-methylsulfonyl)phenylpyrimidin-4-amineLacks allyl groupPotential kinase inhibitor
5-Allyl-6-methylpyrimidin-4-amineMethyl instead of chlorineAntimicrobial properties
5-Fluoro-N-(2-methylsulfonylphenyl)pyrimidin-4-aminesFluorinated phenyl groupCytotoxicity against cancer cells

The unique combination of an allyl group, chlorine atom, and specific phenolic substitution enhances the biological activity and specificity of this compound against certain targets compared to its analogs .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating promising potency .
  • Mechanistic Insights : Research focused on the mechanism of action revealed that the compound may inhibit specific kinases involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics in animal models, indicating potential for oral bioavailability .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:

  • In Vivo Efficacy : Conducting animal studies to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Elucidating the precise molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for desired targets.

Q & A

Q. What are the established synthetic routes for 5-Allyl-6-chloro-N-(2-fluoro-4-(methylsulfonyl)phenyl)pyrimidin-4-amine?

A common approach involves reacting chloromethyl-substituted pyrimidine precursors with substituted anilines. For example:

  • Step 1 : Prepare a 5-(chloromethyl)pyrimidine intermediate.
  • Step 2 : React with 2-fluoro-4-(methylsulfonyl)aniline in a polar solvent (e.g., chloroform or DMF) under reflux (5–12 hours) .
  • Step 3 : Purify via column chromatography (silica gel, chloroform/methanol gradient) followed by crystallization (methanol or ethanol) to achieve >75% yield .
    Key variables include reaction time, solvent polarity, and stoichiometry of the aniline derivative.

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction is the gold standard:

  • Space group : Triclinic P1P\overline{1} or monoclinic systems are typical for similar pyrimidine derivatives .
  • Key features : Intramolecular N–H⋯N hydrogen bonds (2.94–3.00 Å), dihedral angles between pyrimidine and aryl rings (10–70°), and π-π stacking (3.7–4.0 Å centroid distances) .
  • Disorder handling : Refinement protocols (e.g., SHELXL) resolve rotational disorders in flexible substituents like allyl groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
  • Antifungal activity : Test via agar diffusion against C. albicans .
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) for comparison.

Advanced Research Questions

Q. How can structural data inform SAR (Structure-Activity Relationship) studies?

  • Dihedral angle analysis : Correlate torsional flexibility (e.g., 24.5° for (4-methylphenyl)amino groups ) with bioactivity. Rigid conformations may enhance target binding.
  • Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize active conformations. Compare distances (e.g., 2.982 Å vs. 2.940 Å in analogs) to assess impact on solubility and membrane permeability .
  • Electrostatic potential maps : Use DFT calculations to identify nucleophilic/electrophilic regions for target docking .

Q. How to resolve contradictions in reported biological activity data?

  • Purity validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual solvent peaks) .
  • Assay variability : Standardize inoculum density (e.g., 0.5 McFarland standard) and incubation conditions (37°C, 18–24 hours) .
  • Substituent effects : Compare MIC values of analogs (e.g., 4-fluoro vs. 4-chloro substituents) to isolate electronic/steric contributions .

Q. What methodologies optimize synthesis yield and scalability?

  • Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., allylation) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution .
  • Solvent selection : Replace chloroform with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

Q. How to design stability studies for this compound?

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and humidity (75% RH) over 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of sulfonyl groups) .
  • Storage recommendations : Lyophilize and store at -20°C in amber vials under argon to prevent oxidation .

Q. What computational tools predict metabolic pathways?

  • ADMET prediction : Use SwissADME to assess CYP450 metabolism, focusing on sulfonyl and allyl groups as potential sites of oxidation .
  • Molecular docking : Simulate interactions with CYP3A4 (PDB ID: 5VCC) to identify metabolically labile regions .

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